Cas no 78906-15-7 (Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-)
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
- TERT-BUTYLDIMETHYLSILYL GLYCIDYL ETHER
- tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane
- tert-butyldimethyl(oxiran-2-ylmethoxy)silane
- 78906-15-7
- tert-butyl(dimethyl)silyl 2-oxiranylmethyl ether
- FT-0707311
- SCHEMBL111369
- tert-Butyldimethylsilyl glycidyl ether, 98%
- t-butyldimethyl(oxiran-2-ylmethoxy)silane
- YANSSVVGZPNSKD-UHFFFAOYSA-N
- MFCD01862147
- Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
- DTXSID80394090
- SY264106
- (+/-)-(tert-butyldimethylsilyl) glycidyl ether
- AKOS025295761
- 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]oxirane (ACI)
- Silane, (1,1-dimethylethyl)dimethyl(oxiranylmethoxy)- (9CI)
- (tert-Butyldimethylsilyl) glycidyl ether
- 2-[(tert-Butyldimethylsilyloxy)methyl]oxirane
- [[(tert-Butyldimethylsilyl)oxy]methyl]oxirane
- Glycidyl tert-butyldimethylsilyl ether
- (S)-t-Butyldimethylsilyl Glycidyl Ether
- DA-02761
-
- MDL: MFCD02683555
- Inchi: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3
- InChI Key: YANSSVVGZPNSKD-UHFFFAOYSA-N
- SMILES: O1C(CO[Si](C(C)(C)C)(C)C)C1
Computed Properties
- Exact Mass: 188.123
- Monoisotopic Mass: 188.123
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.8A^2
Experimental Properties
- Density: 0.901 g/mL at 25 °C(lit.)
- Boiling Point: 195-197 °C(lit.)
- Flash Point: Degrees Fahrenheit:158°F
Degrees Celsius:70°C - Refractive Index: n20/D 1.531(lit.)
- PSA: 21.76000
- LogP: 2.40700
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 526134-10G |
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- |
78906-15-7 | 10g |
¥3162.45 | 2023-12-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-236999-10 g |
tert-Butyldimethylsilyl glycidyl ether, |
78906-15-7 | 10g |
¥2,369.00 | 2023-07-10 | ||
| Aaron | AR000BZ5-5g |
Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- |
78906-15-7 | 95% | 5g |
$395.00 | 2025-02-13 | |
| Aaron | AR000BZ5-25g |
Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- |
78906-15-7 | 95% | 25g |
$1110.00 | 2025-02-13 | |
| Aaron | AR000BZ5-10g |
Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- |
78906-15-7 | 95% | 10g |
$556.00 | 2025-02-13 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-236999-10g |
tert-Butyldimethylsilyl glycidyl ether, |
78906-15-7 | 10g |
¥2369.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1683296-1g |
tert-Butyldimethyl(oxiran-2-ylmethoxy)silane |
78906-15-7 | 98% | 1g |
¥1375.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1683296-5g |
tert-Butyldimethyl(oxiran-2-ylmethoxy)silane |
78906-15-7 | 98% | 5g |
¥4704.00 | 2024-07-28 |
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Sodium chloride Solvents: Water ; 20 min, rt
Production Method 9
Production Method 10
Production Method 11
1.2 Solvents: Dichloromethane ; 1 h, 0 °C
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Raw materials
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Preparation Products
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-: A Comprehensive Overview
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- (CAS No 78906-15-7) is a specialized organic compound that has garnered significant attention in the fields of materials science and chemical engineering. This compound is characterized by its unique structure, which combines an oxirane (epoxide) functional group with a silyl ether moiety. The presence of the dimethylsilyl group imparts distinctive chemical properties, making it a valuable component in various applications.
The molecular structure of this compound is defined by its oxirane ring, which is a three-membered cyclic ether. The substituent at the 2-position of the oxirane ring is a silyl ether group, specifically derived from tert-butyl and dimethylsilyl functionalities. This combination not only enhances the compound's stability but also contributes to its reactivity under specific conditions. Recent studies have highlighted the potential of this compound in catalytic processes and polymer synthesis due to its ability to act as a versatile building block.
In terms of physical properties, Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- exhibits a melting point of approximately -40°C and a boiling point around 95°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and THF is relatively high, facilitating its use in solution-based reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with findings indicating moderate resistance to degradation under ambient conditions.
The synthesis of this compound typically involves a two-step process: first, the preparation of the silyl ether precursor, followed by epoxidation to introduce the oxirane ring. Recent advancements in catalytic epoxidation techniques have enabled higher yields and improved purity levels. For instance, researchers have employed transition metal catalysts such as titanium-based complexes to achieve selective epoxidation of alkenes derived from silyl ether precursors.
In terms of applications, Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- has found utility in several key areas:
Polymer Chemistry: The compound serves as an intermediate in the synthesis of advanced polymers with tailored mechanical properties. Its ability to undergo ring-opening polymerization under specific conditions has been exploited to produce high-performance materials for aerospace and automotive industries.
Catalysis: The silyl ether functionality makes this compound an effective ligand in organometallic catalysis. Recent studies have demonstrated its role in enhancing the activity and selectivity of catalysts used in olefin polymerization and cross-coupling reactions.
Biochemistry: Due to its biocompatible nature, this compound has been explored for use in drug delivery systems. Its ability to form stable complexes with therapeutic agents makes it a promising candidate for targeted drug delivery applications.
Recent research has focused on optimizing the synthesis pathways for Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- to enhance scalability and reduce production costs. Innovations in green chemistry have also led to the development of more environmentally friendly methods for its preparation. For example, researchers have successfully employed microwave-assisted synthesis techniques to achieve faster reaction times and higher yields.
In conclusion, Oxirane,2-[[[(1,1-dimethylethyl strong>)< strong >dimethylsilyl strong>]oxy]methyl]- (< strong >CAS No 78906-15-7 strong >) stands out as a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern chemical research and industrial applications.
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